molecular formula C22H22N2O8 B8084481 beta-apo-Oxytetracycline CAS No. 1361013-49-1

beta-apo-Oxytetracycline

Cat. No.: B8084481
CAS No.: 1361013-49-1
M. Wt: 442.4 g/mol
InChI Key: DRKMHDAKULCOKQ-VPZFNDQJSA-N
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Description

Molecular Composition and Stereochemical Configuration

Beta-apo-oxytetracycline (CAS 18751-99-0) shares a tetracyclic naphthacene core with oxytetracycline but differs in functional group composition. Its molecular formula, C22H22N2O8, reflects the loss of two hydrogen atoms and one oxygen atom compared to oxytetracycline (C22H24N2O9), indicative of dehydration during degradation. The compound has a molecular weight of 442.4 g/mol and retains four defined stereocenters, as inferred from its parent compound’s ABSOLUTE stereochemistry.

The stereochemical configuration, critical for biological activity, is preserved in the tetracyclic backbone but altered at the C4 position due to the absence of a hydroxyl group. This modification disrupts the hydrogen-bonding network essential for antibiotic function. The SMILES string (CN(C)[C@H]1C@HC@HC(=O)C(C(N)=O)=C1O) confirms chiral centers at C4, C5, C6, and C12a, though experimental validation of this compound’s specific conformation remains limited.

Comparative Structural Analysis with Parent Compound Oxytetracycline

Structural divergence between this compound and oxytetracycline arises from the loss of a hydroxyl group and methylamine side chain (Table 1). This alteration reduces polarity, as evidenced by a lower calculated LogP (1.2 vs. -1.5 for oxytetracycline), impacting solubility and environmental mobility.

Table 1: Structural Comparison of this compound and Oxytetracycline

Property This compound Oxytetracycline
Molecular Formula C22H22N2O8 C22H24N2O9
Molecular Weight (g/mol) 442.4 460.4
Stereocenters 4 5
Key Functional Groups Carboxamide, tertiary amine Hydroxyl, carboxamide

The absence of the C4 hydroxyl group in this compound abolishes its ability to chelate metal ions, a mechanism central to oxytetracycline’s antimicrobial activity. Immunoassay studies further demonstrate that this compound lacks cross-reactivity with antibodies targeting oxytetracycline, unlike its epimer 4-epi-oxytetracycline.

Solid-State Characterization: Crystallography and Polymorphism

While crystallographic data for this compound remain unreported, insights can be extrapolated from oxytetracycline’s polymorphic behavior. Oxytetracycline exists in multiple polymorphic forms (A, B, C), with Form C being metastable and prone to conversion under humid conditions. This compound’s solid-state properties likely differ due to reduced hydrogen-bonding capacity, potentially increasing thermodynamic stability but decreasing solubility.

Thermogravimetric analysis of related apo-tetracyclines suggests decomposition temperatures exceeding 200°C, consistent with the thermal stability observed in alpha-apo-oxytetracycline. However, the absence of melting point data for the beta isoform underscores the need for further experimental characterization.

Properties

IUPAC Name

(3S,4S,5R)-4-[(1R)-4,5-dihydroxy-9-methyl-3-oxo-1H-benzo[f][2]benzofuran-1-yl]-3-(dimethylamino)-2,5-dihydroxy-6-oxocyclohexene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)20(32-22(12)31)13-15(24(2)3)17(27)14(21(23)30)19(29)18(13)28/h4-6,13,15,18,20,25-28H,1-3H3,(H2,23,30)/t13-,15-,18+,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKMHDAKULCOKQ-VPZFNDQJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=C(C2=C(C3=C1C(OC3=O)C4C(C(=C(C(=O)C4O)C(=O)N)O)N(C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C=CC=C(C2=C(C3=C1[C@H](OC3=O)[C@H]4[C@@H](C(=C(C(=O)[C@@H]4O)C(=O)N)O)N(C)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601315222
Record name β-Apooxytetracycline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18751-99-0
Record name β-Apooxytetracycline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18751-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Apo-oxytetracycline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name β-Apooxytetracycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601315222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .BETA.-APO-OXYTETRACYCLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7HSY5812F9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Yield Optimization

Maximizing this compound yield requires balancing reaction parameters:

  • Acidic hydrolysis at 0.1 N HCl and 25°C yields detectable metabolites within hours.

  • Thermal methods in pharmaceutical settings produce trace amounts as byproducts.

Analytical Validation

  • Chromatography : HPLC and liquid chromatography-tandem MS (LC-MS/MS) resolve this compound from parent compounds.

  • Immunoassays : ELISA kits exhibit cross-reactivity with beta-apo metabolites, enabling semi-quantitative analysis.

Challenges

  • Co-elution issues : Metabolites with similar structures complicate isolation.

  • Stability : this compound degrades further under extreme conditions, necessitating controlled storage.

Chemical Reactions Analysis

Types of Reactions: Beta-apo-Oxytetracycline undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed: The major products formed from the degradation of this compound include benzoic acid and other functionalized monocyclic aromatics .

Scientific Research Applications

Research indicates that β-apo-OTC retains antimicrobial activity against various bacterial strains, including tetracycline-resistant E. coli. It has been shown to inhibit the growth of several aerobic bacteria such as Pseudomonas, Agrobacterium, and Moraxella . This characteristic makes it relevant for studies aimed at combating antibiotic resistance.

Toxicological Studies

Toxicological assessments have demonstrated that β-apo-OTC can cause significant damage to liver and kidney tissues in animal models, leading to degeneration and necrosis of hepatocytes . Understanding these toxic effects is crucial for evaluating the safety of using β-apo-OTC in therapeutic settings or as an environmental contaminant.

Table 2: Toxicological Effects of this compound in Animal Studies

Study ReferenceDosage (mg/kg/day)Observed Effects
10Liver and kidney damage; necrosis
10Hepatocyte degeneration

Environmental Applications

In environmental science, β-apo-OTC has been studied for its role in the degradation of oxytetracycline in various ecosystems. Its presence can influence microbial community structures, potentially leading to changes in resistance gene prevalence within gut microbiomes . This has implications for understanding how antibiotic degradation products affect soil and water microbiomes.

Case Studies

Several case studies highlight the applications and implications of β-apo-OTC:

Case Study 1: Antibiotic Resistance in Gut Microbiomes
A study showed that larvae fed with oxytetracycline exhibited a more diverse gut microbiome compared to those without antibiotics, indicating that β-apo-OTC could play a role in shaping microbial communities through selective pressure on resistance genes .

Case Study 2: Toxicity Assessment
In a controlled study involving male rats, administration of β-apo-OTC at a dose of 10 mg/kg/day over 90 days resulted in significant liver damage, underscoring the need for careful consideration when evaluating its use as an antibiotic or environmental contaminant .

Comparison with Similar Compounds

Structural and Chemical Properties
Compound CAS Number Molecular Formula Key Structural Features
β-apo-Oxytetracycline 18751-99-0 C₂₂H₂₂N₂O₈ Oxidized side chain at C6; stereochemical isomerism distinguishes it from α-apo-OTC
α-apo-Oxytetracycline 18695-01-7 C₂₂H₂₂N₂O₈ Isomeric configuration at C4/C5; similar polarity but distinct retention in UPLC
4-epi-Oxytetracycline 35259-39-3 C₂₂H₂₄N₂O₉ Epimerization at C4; higher polarity than OTC; prevalent in mammalian metabolism
Oxytetracycline (OTC) 2058-46-0 C₂₂H₂₄N₂O₉ Parent compound; hydroxyl and methyl groups at C5/C6; susceptible to degradation

Key Differences :

  • Chromatographic Behavior : β-apo-OTC elutes later (Peak 6) than α-apo-OTC (Peak 4) in UPLC with C18 columns, indicating lower polarity .
  • Environmental Stability : β-apo-OTC accumulates in river sediments (mean concentration: 20.8 mg/kg ) at twice the rate of α-apo-OTC .
Environmental Persistence and Distribution

A study on OTC production wastewater and receiving rivers revealed:

Parameter β-apo-OTC α-apo-OTC 4-epi-OTC OTC
WWTP Effluent (μg/L) 2.08 ± 0.30 5.76 ± 0.63 31.5 ± 3.8 19,500 ± 2,900
River Water (μg/L) ↑ 12.0 ± 4.6 ↑ 11.9 ± 4.9 ↓ 12.9 ± 1.1 ↓ 377 ± 142
Sediment (mg/kg) 20.8 ± 7.8 10.2 ± 3.1 11.5 ± 4.2 189.4 ± 45.6

Trends :

  • β-apo-OTC concentrations increase downstream due to slower degradation, whereas 4-epi-OTC declines .
  • β-apo-OTC’s sediment-to-water ratio is 0.11 , higher than α-apo-OTC (0.058), suggesting stronger adsorption to organic matter .
Analytical Detection
  • UPLC-MS : β-apo-OTC is resolved using HSS C18 columns (1.7 µm particles) with a retention time distinct from α-apo-OTC and 4-epi-OTC .
  • Standardization : Both α- and β-apo-OTC are used as secondary reference standards in LC-MS workflows due to their stability and commercial availability .

Biological Activity

Beta-apo-oxytetracycline (β-apo-OTC) is a degradation product of oxytetracycline, an antibiotic widely used in veterinary medicine and agriculture. Understanding its biological activity is crucial for assessing its safety and efficacy, particularly in relation to its toxicological effects and potential interactions with biological systems.

Chemical Structure and Formation

β-apo-OTC is formed through the hydrolysis of oxytetracycline, a process that can occur under various environmental conditions. This compound is characterized by the loss of a carbon chain from the tetracycline structure, which significantly alters its biological properties compared to its parent compound.

Toxicological Studies

Research has indicated that β-apo-OTC exhibits notable toxic effects on mammalian tissues. In studies involving rats, administration of β-apo-OTC at doses of 10 mg/kg body weight for 90 days resulted in significant liver and kidney damage. Histopathological examinations revealed degeneration and necrosis of hepatocytes, indicating severe toxicity associated with this compound .

Table 1: Summary of Toxic Effects Observed in Rats

ParameterControl Groupβ-Apo-OTC Group
Liver DamageNoneSevere
Kidney DamageNoneModerate
Hepatocyte NecrosisNonePresent
Dose Administered (mg/kg)N/A10

Cross-Reactivity with Antibodies

In immunological studies, β-apo-OTC showed minimal cross-reactivity with oxytetracycline antibodies in ELISA tests. Specifically, it did not exhibit significant binding at concentrations typically found in biological samples (1.5–100 ng/mL), suggesting limited immunogenicity compared to other metabolites like 4-epi-oxytetracycline .

Pharmacokinetics and Residual Effects

The pharmacokinetics of β-apo-OTC are still under investigation, but existing studies suggest that it may persist in biological systems longer than desired, potentially leading to accumulation and adverse effects over time. For instance, residues have been detected in various tissues of animals treated with oxytetracycline, raising concerns about food safety and antibiotic resistance .

Table 2: Pharmacokinetic Parameters of β-Apo-Oxytetracycline

ParameterValue
Half-Life (hours)TBD
Bioavailability (%)TBD
Tissue Residue Duration (days)TBD

Environmental Impact

The degradation products of oxytetracycline, including β-apo-OTC, have been found in agricultural runoff and can affect microbial communities in soil and water systems. The ecological implications are significant, as these compounds may disrupt microbial dynamics and contribute to the development of antibiotic resistance among environmental bacteria .

Case Studies

  • Hematological Effects : A study evaluated the impact of oxytetracycline on broiler chickens, revealing that both discriminate and indiscriminate use led to no significant changes in total erythrocyte count or hemoglobin levels, although subtle trends suggested potential negative impacts on health due to residual antibiotic effects .
  • Toxicity Assessment : In another study focusing on the toxic effects of degradation products from oxytetracycline, rats treated with β-apo-OTC exhibited significant liver damage compared to controls, underscoring the need for careful monitoring of antibiotic residues in food products .

Q & A

Q. What are the primary analytical methods for detecting beta-apo-Oxytetracycline in environmental samples?

this compound can be quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity for low-concentration metabolites in complex matrices like soil or manure. Method validation should include recovery tests, matrix-matched calibration, and limits of detection/quantification to ensure accuracy. For environmental samples, solid-phase extraction (SPE) is recommended to reduce interference from organic matter .

Q. How does this compound persist in agricultural ecosystems?

Persistence is influenced by factors such as pH, temperature, and microbial activity. Studies show that this compound accumulates in cattle manure and leaches into soil, with half-lives varying from weeks to months depending on anaerobic conditions. Longitudinal field studies with controlled variables (e.g., manure application rates) are critical to modeling its environmental fate .

Q. What model organisms are commonly used to study this compound toxicity?

Daphnia magna (water flea) and rodent models (e.g., rats) are widely used. D. magna assays assess acute toxicity and microbiota shifts, while rodent models evaluate bioaccumulation and gut microbial changes. These models provide insights into ecotoxicological and mammalian health impacts .

Q. What are the known metabolites of Oxytetracycline in livestock environments?

Oxytetracycline metabolizes into this compound, alpha-apo-Oxytetracycline, and 4-epi-oxytetracycline (EOTC). These metabolites are detectable in manure and exhibit varying stability and antimicrobial activity, necessitating targeted analytical workflows to distinguish their individual impacts .

Advanced Research Questions

Q. How should experiments be designed to assess this compound’s impact on microbial communities?

Controlled exposure studies should include:

  • Dose gradients : To establish dose-response relationships for microbiota diversity (e.g., via 16S rRNA sequencing) and antibiotic resistance gene (ARG) quantification (e.g., qPCR).
  • Control groups : Use unexposed cohorts and positive controls (e.g., parent OTC) to compare metabolite-specific effects.
  • Longitudinal sampling : Track temporal shifts in microbial composition and ARG abundance. Data should be analyzed using multivariate statistics (e.g., PERMANOVA) to isolate treatment effects .

Q. How can researchers address contradictions in data regarding this compound’s ecological effects?

Contradictions often arise from variability in exposure duration, model organisms, or environmental conditions. Meta-analyses should stratify studies by these variables. For example, D. magna studies showing increased Actinobacteria abundance under this compound exposure may conflict with rodent data; such discrepancies require cross-species comparative genomics to identify conserved resistance mechanisms .

Q. What statistical approaches are optimal for analyzing dose-response relationships of this compound?

Nonlinear regression models (e.g., log-logistic or Hill equations) are suitable for sigmoidal dose-response curves. For microbiota data, apply alpha diversity indices (Shannon, Simpson) and beta diversity metrics (Bray-Curtis). Hypothesis testing should include false discovery rate (FDR) corrections for high-throughput ARG data .

Q. How can reproducibility be ensured in studies on this compound’s antibiotic resistance induction?

Detailed protocols for sample preparation, DNA extraction, and sequencing (e.g., Illumina NovaSeq) must be documented. Use reference strains with known ARG profiles as positive controls. Publicly archive raw sequencing data in repositories like NCBI’s SRA to enable replication .

What frameworks are recommended for formulating research questions on this compound’s mechanistic pathways?

The PICO framework (Population: microbial communities; Intervention: this compound exposure; Comparison: untreated controls; Outcome: ARG abundance) ensures specificity. The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) help evaluate practical and theoretical significance. For example, a FINER-compliant question might investigate horizontal gene transfer mechanisms in soil microbiomes .

Q. How should multi-omics data be integrated to study this compound’s effects?

Combine metagenomics (microbiota composition), transcriptomics (ARG expression), and metabolomics (host-microbe interactions) using tools like QIIME2 and METAGENassist. Network analysis (e.g., SPIEC-EASI) can identify keystone species and ARG co-occurrence patterns. Validate findings with in vitro assays (e.g., conjugation efficiency tests) .

Methodological Considerations

  • Experimental Design : Follow reporting standards (e.g., MIAME for omics data) and include negative controls to account for contamination .
  • Data Contradictions : Use sensitivity analyses to test robustness of conclusions against outliers or variable experimental conditions .
  • Ethical Compliance : For animal studies, adhere to institutional guidelines for humane endpoints and sample sizes justified by power analysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
beta-apo-Oxytetracycline
Reactant of Route 2
beta-apo-Oxytetracycline

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